molecular formula C14H12S2 B1583021 1,2-Bis(phenylthio)ethylene CAS No. 23528-44-1

1,2-Bis(phenylthio)ethylene

Cat. No.: B1583021
CAS No.: 23528-44-1
M. Wt: 244.4 g/mol
InChI Key: UHGSEDVQATYWGI-QXMHVHEDSA-N
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Description

1,2-Bis(phenylthio)ethylene is a sulfur-containing organic compound characterized by a central ethylene backbone (C=C) substituted with phenylthio (–SPh) groups at both carbons.

Properties

CAS No.

23528-44-1

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene

InChI

InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11-

InChI Key

UHGSEDVQATYWGI-QXMHVHEDSA-N

SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)SC=CSC2=CC=CC=C2

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Preparation via Dehydrobromination of cis-1,2-bis(phenylthio)ethylene Derivatives

One well-documented method involves the elimination of thiophenol from halogenated precursors, specifically through dehydrobromination of cis-1,2-bis(phenylthio)ethylene derivatives. This approach utilizes cis-1-bromo-2-(phenylthio)ethylene or related halogenated intermediates as substrates, which upon treatment with strong bases or elimination conditions, yield 1,2-bis(phenylthio)ethylene.

  • The process typically involves:

    • Starting from 1,2-dibromoethylene or related dibromo compounds.
    • Nucleophilic substitution with thiophenol to introduce phenylthio groups.
    • Subsequent elimination of bromine atoms to form the double bond with bis(phenylthio) substitution.
  • Yields for related phenylthioalkyne and vinyl sulfide compounds prepared by similar methods range from 70% to 90%, indicating good efficiency.

This method is supported by spectral data (1H NMR, IR, GC/MS) confirming the structure of the products, ensuring the reliability of the synthetic route.

Synthesis via Nucleophilic Substitution of Bromomethylphenylthioethane Derivatives

Another preparation strategy involves the bromination of hydroxymethylphenylthioethane derivatives followed by nucleophilic substitution with thiolates.

  • Example:

    • Starting with 1,2-bis-(2-hydroxymethylphenylthio)ethane.
    • Bromination using hydrobromic acid to yield 1,2-bis((2-(bromomethyl)phenyl)thio)ethane.
    • Subsequent reaction with thiol nucleophiles (e.g., 2-mercaptopyridine) in the presence of bases like cesium carbonate to substitute bromomethyl groups with thiol functionalities, forming bis(arylthio) derivatives.
  • This method achieves high yields (around 92%) and high purity, as confirmed by melting point analysis and elemental analysis.

  • The reaction conditions typically involve reflux in toluene for extended periods (e.g., 16 hours) followed by filtration and solvent removal.

Catalytic Addition of Aryl Disulfides to Acetylene

A modern and innovative method involves the nickel-catalyzed addition of aryl disulfides to acetylene gas to form 1,2-bis(arylthio)ethenes, including this compound.

  • Key features:

    • Use of a nickel catalyst such as Ni(acac)2 with phosphine ligands.
    • Acetylene gas generated in situ or supplied via specialized reactors that allow controlled gas delivery at atmospheric pressure.
    • Reaction conducted in solvents like acetonitrile or DMF at moderate temperatures (e.g., 60–120 °C).
    • High yields reported, typically between 68% and 94%, with high purity (>98%) confirmed by NMR spectroscopy.
  • Advantages include:

    • Avoidance of high-pressure equipment due to reactor design.
    • Efficient use of acetylene gas, reducing excess and improving safety.
    • Capability to incorporate deuterium labeling by using deuterated acetylene, useful for mechanistic studies and isotopic labeling.

This catalytic method is notable for its environmental and operational benefits and is considered a state-of-the-art synthesis route.

Use of Bis(phenylthio)methaneboronic Esters as Precursors

An alternative approach involves the use of bis(phenylthio)methaneboronic esters as synthetic intermediates that can generate carbanions or ketene thioacetals, which can then be transformed into this compound derivatives.

  • This method exploits organoboron chemistry to facilitate carbon–carbon bond formation and introduction of phenylthio groups.
  • The boronic esters serve as sources of stabilized carbanions under appropriate conditions, which can be reacted with electrophiles to build the desired bis(phenylthio)ethylene framework.
  • Although less commonly employed for direct synthesis of this compound, this method provides a strategic alternative for related compounds and functionalized derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Dehydrobromination of cis-1,2-bis(phenylthio)ethylene derivatives cis-1-bromo-2-(phenylthio)ethylene Base (e.g., KOH), elimination conditions 70–90 Confirmed by spectral data; classical route
Nucleophilic substitution of bromomethylphenylthioethane 1,2-bis-(2-hydroxymethylphenylthio)ethane, HBr Cs2CO3, reflux in toluene ~92 High purity; versatile for arylthiol substitution
Ni-catalyzed addition of aryl disulfides to acetylene Aryl disulfides, acetylene gas Ni(acac)2, PPh3, MeCN, 60–120 °C 68–94 Modern, efficient, scalable, allows isotopic labeling
Organoboron chemistry using bis(phenylthio)methaneboronic esters Bis(phenylthio)methaneboronic esters Various electrophiles, organometallic reagents Variable Strategic for related derivatives

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(phenylthio)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(phenylthio)ethylene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-bis(phenylthio)ethylene involves its ability to undergo cis-trans isomerization and participate in radical reactions. The molecular targets and pathways involved include the interaction with benzenethiyl radicals, which facilitate the isomerization process .

Comparison with Similar Compounds

1,2-Bis(phenylthio)ethane

  • Molecular Formula : C₁₄H₁₄S₂ (MW: 246.39 g/mol)
  • Melting Point : 68–70°C .
  • Structure : Ethane backbone (C–C single bond) with phenylthio groups.
  • Key Differences :
    • The single bond in ethane confers greater conformational flexibility compared to the rigid ethylene backbone.
    • Lower reactivity in radical or coordination chemistry due to the absence of a π-bond .

(Z)-1,2-Bis(benzylthio)-ethylene

  • Structure : Ethylene backbone with benzylthio (–SCH₂C₆H₅) substituents.
  • Stereochemistry (Z-configuration) may influence reactivity in trans-stereoselective reactions .

trans-1,2-Bis(diphenylphosphino)ethylene

  • Molecular Formula : C₂₆H₂₂P₂ (MW: 396.41 g/mol) .
  • Structure : Ethylene backbone with diphenylphosphine (–PPh₂) groups in trans configuration.
  • Key Differences: Phosphine ligands are stronger σ-donors and weaker π-acceptors than thioethers, leading to more stable metal complexes (e.g., in catalysis) . Higher molecular weight and steric demand compared to sulfur analogs.
  • Applications: Widely used in organometallic catalysis (e.g., cross-coupling reactions) .

1,2-Bis(2-aminophenylthio)propane

  • Molecular Formula : C₁₅H₁₈N₂S₂ (MW: 290.44 g/mol) .
  • Structure: Propane backbone with 2-aminophenylthio groups.
  • Key Differences: Amino groups (–NH₂) enhance chelating ability for transition metals, enabling diverse coordination modes.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,2-Bis(phenylthio)ethylene C₁₄H₁₂S₂ 244.38 Not reported Ligand in metal complexes, Organic synthesis intermediates
1,2-Bis(phenylthio)ethane C₁₄H₁₄S₂ 246.39 68–70 Research reagent
trans-1,2-Bis(diphenylphosphino)ethylene C₂₆H₂₂P₂ 396.41 Not reported Catalyst in organometallic reactions
1,2-Bis(2-aminophenylthio)propane C₁₅H₁₈N₂S₂ 290.44 Not reported Chelating ligand for transition metals

Research Findings and Trends

  • Electronic Effects : Sulfur-based ligands (e.g., this compound) are softer Lewis bases than phosphines, favoring interactions with softer metals like Hg(II) or Cd(II) .
  • Synthetic Utility : Radical-mediated synthesis of this compound demonstrates high trans-selectivity, enabling precise control in organic transformations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2-bis(phenylthio)ethylene, and how can purity be optimized during synthesis?

  • The compound is commonly synthesized via oxidative coupling of thiophenol derivatives or nucleophilic substitution reactions. Key steps include controlling stoichiometric ratios of phenylthiol and ethylene precursors, as well as using catalysts like iodine or metal salts to enhance yield . Purity optimization involves chromatographic separation (e.g., silica gel chromatography) and recrystallization from solvents like ethanol or dichloromethane .

Q. Which spectroscopic techniques are essential for characterizing this compound and its metal complexes?

  • IR spectroscopy identifies sulfur-metal bonding via shifts in ν(S–C) and ν(C=C) stretches .
  • UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands in complexes (e.g., Zn(II), Pt(II)) .
  • Elemental analysis confirms stoichiometry, while molar conductance distinguishes mononuclear (low conductance) from dinuclear complexes (higher conductance due to ionic species) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Store under inert gas (N₂/Ar) due to air sensitivity, and avoid prolonged exposure to light/moisture . Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of vapors or dust. Dispose of waste via certified hazardous material services .

Advanced Research Questions

Q. How can substituent effects on the phenyl rings of this compound influence coordination behavior in metal complexes?

  • Electron-withdrawing substituents (e.g., –NO₂) reduce electron density at sulfur, weakening metal-ligand bonds and altering redox potentials. Electron-donating groups (e.g., –OCH₃) enhance π-backbonding in Pt(II)/Pd(II) complexes, stabilizing square-planar geometries . Comparative studies using X-ray crystallography and cyclic voltammetry are recommended to quantify these effects .

Q. How can researchers resolve contradictions in magnetic susceptibility data for dinuclear complexes of this compound?

  • Discrepancies may arise from mixed oxidation states or bridging vs. terminal ligand modes. Use SQUID magnetometry to measure μeff and correlate with X-ray structures. For example, antiferromagnetic coupling in dinuclear Pt(II) complexes may result in lower-than-expected μeff values, requiring DFT calculations to model spin states .

Q. What strategies enable the separation and analysis of cis/trans isomers of this compound?

  • HPLC with chiral columns or crystallization-driven resolution can separate isomers. ¹H NMR distinguishes isomers via coupling constants (e.g., cis: J = 8–12 Hz; trans: J = 12–16 Hz). Stability studies under thermal/UV stress can reveal isomerization pathways .

Q. How does this compound perform as a ligand in supramolecular coordination polymers, and what structural insights can Hirshfeld surface analysis provide?

  • The ligand’s flexible S–C–C–S backbone facilitates 2D/3D polymer formation with Ag(I) or Cu(I). Hirshfeld analysis quantifies intermolecular interactions (e.g., S···H, π-stacking), revealing how ligand conformation affects packing efficiency and porosity . Pair with PXRD and TGA to correlate structure with stability .

Methodological Tables

Technique Application Key References
IR SpectroscopyIdentifies S–M bonds and ligand conformation
Molar ConductanceDistinguishes mono- vs. dinuclear complexes
Hirshfeld Surface AnalysisMaps supramolecular interactions in coordination polymers
SQUID MagnetometryResolves magnetic behavior in dinuclear systems

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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